2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate is a complex organic compound with notable applications in various scientific fields. It belongs to the class of benzotriazole derivatives, which are widely recognized for their effectiveness as ultraviolet stabilizers and antioxidants in plastics and coatings. The compound's structure features a benzotriazole moiety, which enhances its stability and protective properties against UV radiation.
This compound can be synthesized through various chemical reactions involving benzotriazole derivatives and nitrobenzoic acid derivatives. Its synthesis and characterization have been documented in numerous scientific studies and databases, including Sigma-Aldrich and ECHA.
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate is classified under:
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate typically involves the following steps:
The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate is C18H16N4O3. The compound features a benzotriazole ring attached to a methylphenyl group and a nitrobenzoate moiety.
CC1=C(C=C(C=C1)C(=O)OC2=C(N=N1)C=CC=C2N=N1)C(=O)O
JFLXJQKZQWZBTF-UHFFFAOYSA-N
The primary chemical reactions involving this compound include:
Quantitative assessments of its reactivity can be conducted using techniques like electron spin resonance (ESR) spectroscopy to evaluate its efficacy as an antioxidant.
The mechanism of action for 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate primarily involves:
Studies have shown that compounds with similar structures can reduce the rate of polymer degradation significantly when incorporated into formulations.
The primary applications of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate include:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8